2-Hepten-4-one, 5-methyl-
Overview
Description
2-Hepten-4-one, 5-methyl- is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
It is used in flavor chemistry, particularly in the context of hazelnuts. A study developed a stable isotope dilution assay for quantifying this compound in hazelnut oils, finding significantly higher levels in roasted compared to unroasted nut oil, suggesting its formation during heat treatment from an unknown precursor in hazelnuts (Pfnuer et al., 1999).
In atmospheric chemistry, its analogs, such as 6-Methyl-5-hepten-2-one, are studied for their reaction with various atmospheric radicals and ozone, providing insights into atmospheric processes and the impact of biogenic emissions (Smith et al., 1996).
It has applications in catalysis and chemical synthesis. For example, chemoselective flow hydrogenation of 6-Methyl-5-hepten-2-one was performed over nano-nickel catalysts modified with tin, showcasing a methodology for online modification of parent catalysts (Zienkiewicz-Machnik et al., 2017).
The compound and its derivatives have been explored in biochemistry. For instance, 6-Methyl-5-hepten-2-one was reduced to sulcatol using alcohol dehydrogenase in a continuous process, highlighting its potential in enzymatic reactions and organic synthesis (Röthig et al., 1990).
It also has relevance in entomology, as 6-Methyl-5-hepten-2-one functions as an alarm pheromone in certain ant species, thus contributing to our understanding of chemical communication in insects (Duffield et al., 1977).
Its radical scavenging activity has been studied, suggesting its potential as an antioxidant. An exploratory study on 2,6-Dimethyl-5-hepten-2-ol and its analogs showed notable anti-peroxyl radical activity, comparable to prominent antioxidants (Stobiecka et al., 2016).
In analytical chemistry, methods for its detection and quantification in fruit have been developed, recognizing its importance as a flavor component and chemical intermediate derived from carotenoid during fruit metabolism (Zhou et al., 2021).
Properties
IUPAC Name |
5-methylhept-2-en-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJWAURHQDJJAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C=CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868631 | |
Record name | 2-Hepten-4-one, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90868631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81925-81-7 | |
Record name | 5-Methyl-2-hepten-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81925-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-hepten-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081925817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hepten-4-one, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hepten-4-one, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90868631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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